molecular formula C19H34O8 B1246874 Rehmaionoside B CAS No. 104056-83-9

Rehmaionoside B

Cat. No.: B1246874
CAS No.: 104056-83-9
M. Wt: 390.5 g/mol
InChI Key: ICINSKFENWFTQI-BHYGOWNVSA-N
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Description

Rehmaionoside B is an iridoid glycoside compound found in the roots of Rehmannia glutinosa, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including anti-inflammatory, neuroprotective, and immunomodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rehmaionoside B typically involves the extraction of iridoid glycosides from the roots of Rehmannia glutinosa. The process includes several steps such as drying, grinding, and solvent extraction. The extracted compounds are then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Rehmaionoside B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

Rehmaionoside B has a wide range of scientific research applications, including:

Mechanism of Action

Rehmaionoside B exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific molecular structure, which allows it to interact with multiple biological targets and pathways, providing a broad spectrum of pharmacological effects .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12-,13-,14+,15-,16+,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICINSKFENWFTQI-BHYGOWNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Rehmaionoside B interact with bladder smooth muscle and what are the downstream effects?

A1: While the precise mechanism of action remains unclear, research suggests that this compound exerts its effects on bladder smooth muscle through an indomethacin-like action []. This implies that it may inhibit the production of prostaglandins, inflammatory mediators known to induce contractions, by potentially targeting cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in spontaneous contractions and a slight relaxation of the bladder smooth muscle [].

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